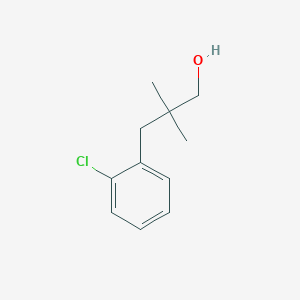
3-(2-Chlorophenyl)-2,2-dimethylpropan-1-ol
Overview
Description
3-(2-Chlorophenyl)-2,2-dimethylpropan-1-ol, also known as 3-Chloro-2,2-dimethylpropanol, is an organochlorine compound with a wide range of applications in scientific research. It is a colorless liquid with a sweet, fruity odor and is soluble in many organic solvents. 3-Chloro-2,2-dimethylpropanol has a wide range of biological activities, including anti-inflammatory and anti-bacterial properties. It is also used as a reagent in various synthetic processes, such as the synthesis of other organochlorine compounds.
Scientific Research Applications
1. Chemical Reactions and Derivative Formation
3-(2-Chlorophenyl)-2,2-dimethylpropan-1-ol and its derivatives have been studied for their reactions and the formation of various compounds. For instance, it is involved in the formation of tetralin derivatives through reactions with sulfuric acid (Brophy et al., 1970). Similarly, its use in the synthesis of novel metal complexes with potential cytotoxic activities against cancer cells has been documented, emphasizing its relevance in medicinal chemistry (Aboelmagd et al., 2021).
2. Antiproliferative Activities
Studies have shown the potential of 3-(2-Chlorophenyl)-2,2-dimethylpropan-1-ol derivatives in inhibiting the proliferation of cancer cells. For instance, synthesized compounds based on this chemical structure have exhibited inhibitory actions on colon cancer cells, highlighting their significance in cancer research (Rayes et al., 2020).
3. Pharmaceutical Research
This compound has also been identified in pharmaceutical research, such as the discovery of nonpeptide agonists for specific receptors, which could be useful as pharmacological research tools and potential drug leads (Croston et al., 2002).
4. Catalytic Behavior and Organic Synthesis
The compound's derivatives have been studied for their roles in catalytic behaviors and organic synthesis processes. This includes reactions involving alkyl halides and the formation of isomerically pure products, which are crucial in organic synthesis (Hudson & Riga de Spinoza, 1976).
properties
IUPAC Name |
3-(2-chlorophenyl)-2,2-dimethylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO/c1-11(2,8-13)7-9-5-3-4-6-10(9)12/h3-6,13H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQOLXNAZHQMOLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chlorophenyl)-2,2-dimethylpropan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




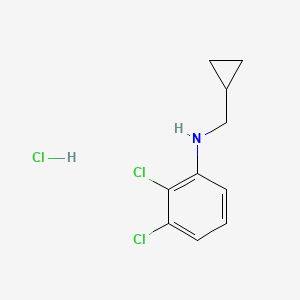
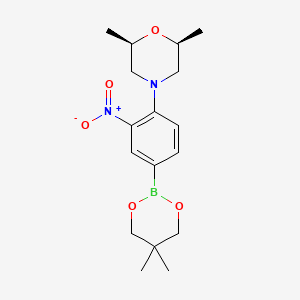
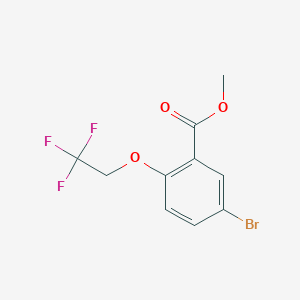

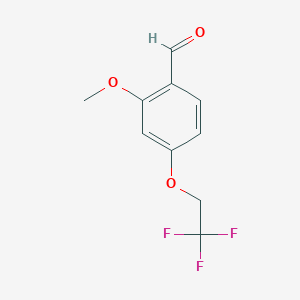


![3-Methyl-but-2-enoic acid [2-methyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]amide](/img/structure/B1490533.png)
![[1-(2-Bromo-4-methylphenyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B1490535.png)
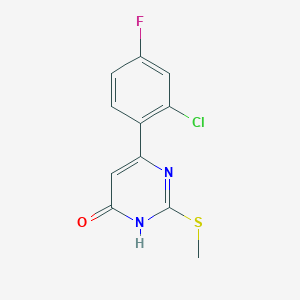
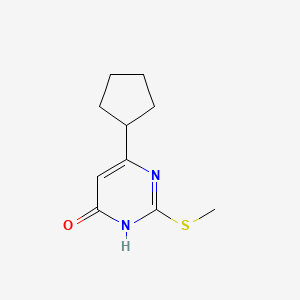
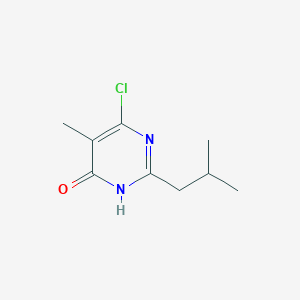
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B1490542.png)